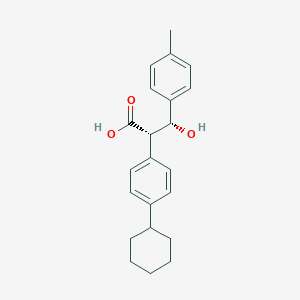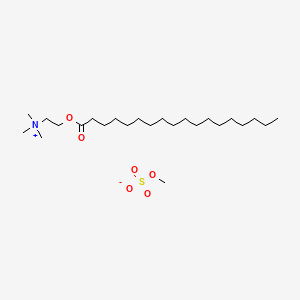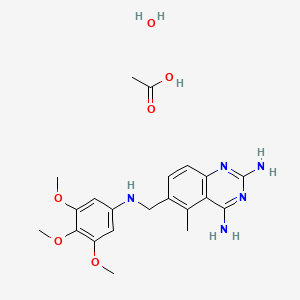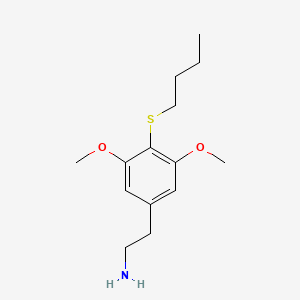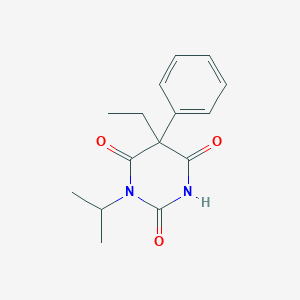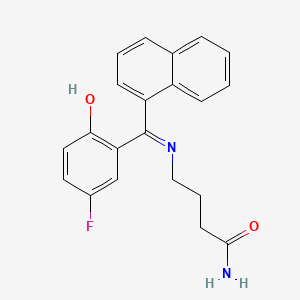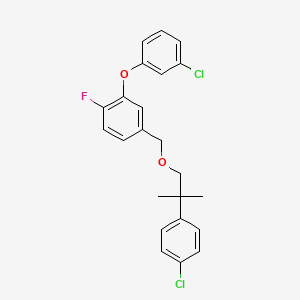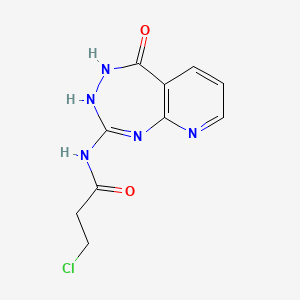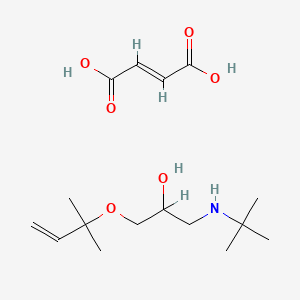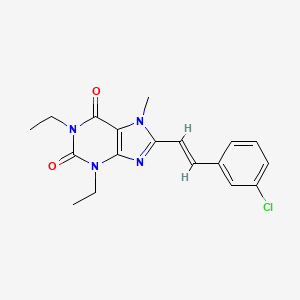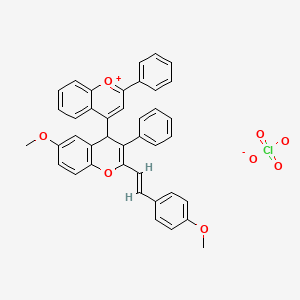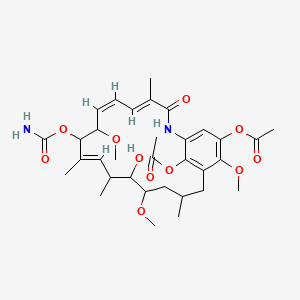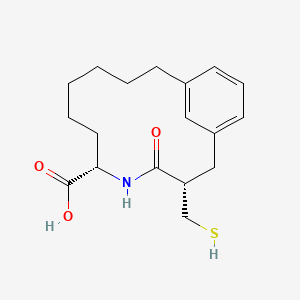
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclic framework, which includes a sulfur-containing mercaptomethyl group and a carboxylic acid functional group. The stereochemistry of the compound is specified by the (3S,6S) configuration, indicating the spatial arrangement of atoms around the chiral centers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- typically involves multi-step organic reactions. The starting materials often include bicyclic precursors and thiol-containing reagents. The key steps in the synthesis may involve:
Formation of the Bicyclic Core: This can be achieved through cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct formation of the bicyclic structure.
Introduction of the Mercaptomethyl Group: This step involves the addition of a thiol group to the bicyclic core, which can be facilitated by nucleophilic substitution reactions.
Oxidation and Functional Group Transformations: The final steps may include oxidation reactions to introduce the carboxylic acid group and other functional group transformations to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the carboxylic acid group or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercaptomethyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Applications De Recherche Scientifique
5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(hydroxymethyl)-4-oxo-, (3S,6S)-
- **5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(methylthio)-4-oxo-, (3S,6S)-
Uniqueness
The uniqueness of 5-Azabicyclo(11.3.1)heptadeca-1(17),13,15-triene-6-carboxylic acid, 3-(mercaptomethyl)-4-oxo-, (3S,6S)- lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
186376-96-5 |
|---|---|
Formule moléculaire |
C18H25NO3S |
Poids moléculaire |
335.5 g/mol |
Nom IUPAC |
(3S,6S)-4-oxo-3-(sulfanylmethyl)-5-azabicyclo[11.3.1]heptadeca-1(16),13(17),14-triene-6-carboxylic acid |
InChI |
InChI=1S/C18H25NO3S/c20-17-15(12-23)11-14-8-5-7-13(10-14)6-3-1-2-4-9-16(19-17)18(21)22/h5,7-8,10,15-16,23H,1-4,6,9,11-12H2,(H,19,20)(H,21,22)/t15-,16+/m1/s1 |
Clé InChI |
KLCDUNQMSZJEDY-CVEARBPZSA-N |
SMILES isomérique |
C1CCCC2=CC(=CC=C2)C[C@@H](C(=O)N[C@@H](CC1)C(=O)O)CS |
SMILES canonique |
C1CCCC2=CC(=CC=C2)CC(C(=O)NC(CC1)C(=O)O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



